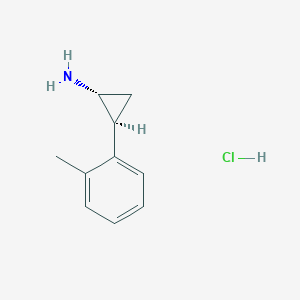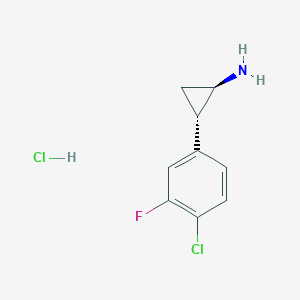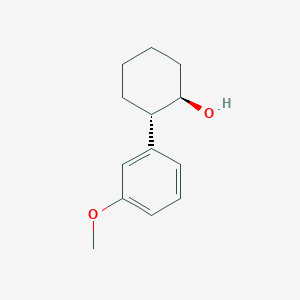
(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol
Vue d'ensemble
Description
(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chiral Auxiliaries and Synthesis of α-Hydroxy Acids : Cyclohexyl-based compounds like "(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol" have been used as chiral auxiliaries for the enantioselective synthesis of α-hydroxy acids, which are important in organic synthesis (Basavaiah & Krishna, 1995).
Pharmacological Applications in Pain Management : Tramadol, a derivative of this compound, has been studied for its effects on respiration and cardiovascular function. Unlike morphine-like analgesics, tramadol does not depress respiration, and it has minimal effects on blood pressure and heart rate (Vogel, Burchardi, Sihler, & Valic, 1978).
Molecular Recognition Applications : Optically pure derivatives of "this compound" have been used as chiral solvating agents for molecular recognition of the enantiomers of acids, detected via NMR or fluorescence spectroscopy. This method can be applied to various types of acids and has practical applications in quantitative determinations (Khanvilkar & Bedekar, 2018).
Crystal Structure Studies : Structural studies of various derivatives of cyclohexan-1-ol, including those with methoxyphenyl groups, provide insights into their chemical properties and potential applications in materials science and molecular engineering (Minyaev et al., 2015).
Analytical Applications in Drug Analysis : The compound has been identified in the analysis of psychoactive arylcyclohexylamines, demonstrating its relevance in forensic and pharmaceutical analysis (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Catalytic Applications in Organic Synthesis : Research has shown that derivatives of cyclohexan-1-ol can be used as chiral ligands in catalytic processes like asymmetric hydroformylation, which is important for producing enantiomerically pure compounds (Hayashi, Tanaka, Ikeda, & Ogata, 1979).
Propriétés
IUPAC Name |
(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBZVUAIQKNHIE-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCCC[C@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



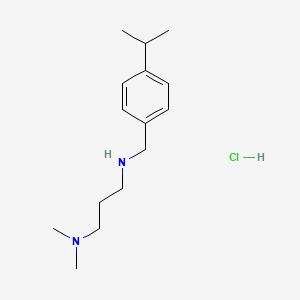


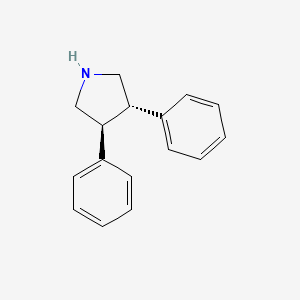
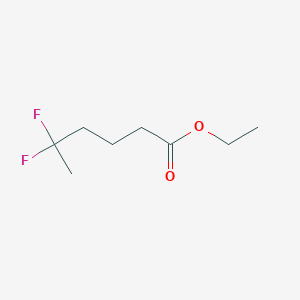


![8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B7984280.png)
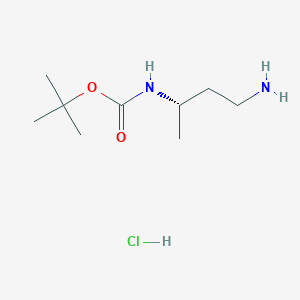
![(2R)-2-azaniumyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoate](/img/structure/B7984289.png)
